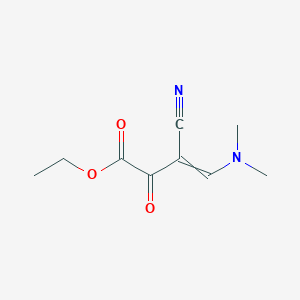

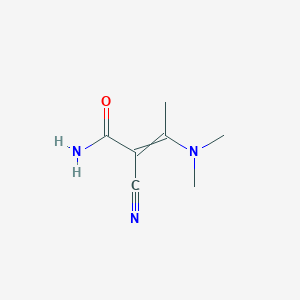

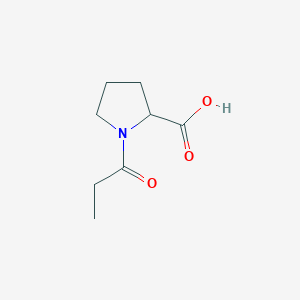

2-氰基-3-(二甲基氨基)-2-丁烯酰胺

描述

The compound 2-Cyano-3-(dimethylamino)-2-butenamide is a versatile molecule that has been the subject of various studies due to its interesting chemical properties and potential applications. It is related to compounds that have been synthesized and analyzed for their luminescent properties, as well as their utility in organic synthesis for creating functionalized molecules .

Synthesis Analysis

The synthesis of related compounds involves condensation reactions. For instance, a compound with a similar structure, 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, was synthesized through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . Another related compound, 2-cyano-3-(dimethylamino)prop-2-ene thioamide, was created as a new reagent for the synthesis of ethyl nicotinates and nicotinonitriles through a vinyl substitution reaction . These methods highlight the reactivity of the cyano and dimethylamino groups in facilitating the formation of new bonds.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Cyano-3-(dimethylamino)-2-butenamide has been elucidated using various spectroscopic techniques. For example, the structure of a related compound was confirmed using 1H Nuclear Magnetic Resonance, 13C Nuclear Magnetic Resonance, and Fourier Transform Infrared studies . Additionally, X-ray diffraction has been employed to study the crystal modifications of N-butyl-2-cyano-3-[4-(dimethylamino)phenyl]-2-propenamide, revealing details about bond lengths, bond angles, and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of compounds containing the 2-cyano-3-(dimethylamino) moiety is significant for the synthesis of various derivatives. For instance, the vinylogous amidinium salt was transformed into 1-cyano-4-dimethylamino-3-(4-pyridinyl)-1,3-butadiene-1-carboxylic acid derivatives, which could be further cyclized to yield pyridine derivatives . This demonstrates the potential of 2-Cyano-3-(dimethylamino)-2-butenamide to undergo chemical transformations leading to heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2-Cyano-3-(dimethylamino)-2-butenamide have been studied through various analytical techniques. Ultraviolet-visible absorption spectroscopy has been used to analyze the electronic properties of these molecules . Additionally, thermal analysis using TG-DTA has provided insights into the thermal stability of the compounds . The luminescent properties of certain derivatives have also been investigated, showing different colors of luminescence and crystal structures .

科学研究应用

染料敏化太阳能电池 (DSSC)

2-氰基-3-(二甲基氨基)-2-丁烯酰胺: 是染料敏化太阳能电池发展中的关键成分。 其结构和光电性质已被广泛研究,以优化其作为 DSSC 染料的性能 。该化合物具有高摩尔消光系数和简单的合成过程,使其成为制造经济高效且环保的太阳能电池的理想选择。

非线性光学材料

由于其高偶极矩、极化率和超极化率,该分子表现出显着的非线性光学性质。 这些特性表明,2-氰基-3-(二甲基氨基)-2-丁烯酰胺可能是光开关、调制器和其他光子器件应用的有希望的候选者 。

有机合成

该化合物是多种有机合成中的通用前体,尤其是在形成生物活性化合物方面。 其氰基和酰胺基团是反应位点,可以进行各种化学转化,从而合成新型杂环结构 。

药物化学

在药物化学领域,2-氰基-3-(二甲基氨基)-2-丁烯酰胺用于创建具有潜在治疗应用的化合物。 其衍生物正在被探索其化疗特性,旨在开发针对各种疾病的新疗法 。

材料科学

由于其良好的热力学性质,该化合物正在被研究其在材料科学中的潜在用途。 它可以为开发具有特定热性能和机械性能的用于工业应用的新材料做出贡献 。

振动光谱分析

该化合物的 IR 和拉曼振动频率已计算出来,为分析其分子结构提供了宝贵数据。 这些信息对于理解分子在不同条件下的行为至关重要,可用于各种光谱研究 。

环境科学

研究人员正在研究2-氰基-3-(二甲基氨基)-2-丁烯酰胺在环境科学中的应用,特别是在开发清洁能源方面。 其在 DSSC 中的作用有助于能源来源的多样化,减少对化石燃料的依赖 。

光子器件

2-氰基-3-(二甲基氨基)-2-丁烯酰胺的光电性质使其适用于光子器件。 其与光相互作用的能力可以用于设计用于各种技术应用控制和操纵光的器件 。

未来方向

While specific future directions for “2-Cyano-3-(dimethylamino)-2-butenamide” are not mentioned in the search results, it is noted that this compound is used in various scientific and industrial applications . This suggests that it may continue to be a subject of interest in future research and development efforts.

作用机制

Target of Action

It’s known that cyanoacetamide derivatives, to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The mode of action of 2-Cyano-3-(dimethylamino)-2-butenamide involves its interaction with its targets, leading to various chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the cyanoacetamide derivative was converted to 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide by the action of DMF-DMA in refluxing toluene .

Biochemical Pathways

It’s known that cyanoacetamide derivatives are used in the synthesis of various organic heterocycles , which are involved in numerous biochemical pathways.

Result of Action

The result of the action of 2-Cyano-3-(dimethylamino)-2-butenamide is the formation of various heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists over the past decade .

Action Environment

The action, efficacy, and stability of 2-Cyano-3-(dimethylamino)-2-butenamide can be influenced by various environmental factors. For instance, the synthesis of N-substituted cyanoacetamide was carried out by stirring ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight . This suggests that temperature and reaction time can significantly influence the compound’s action.

生化分析

Biochemical Properties

2-Cyano-3-(dimethylamino)-2-butenamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form hydrogen bonds and π-stacking interactions, which are essential for its stability and reactivity . It interacts with enzymes that are involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves the formation of stable complexes, which can alter the enzyme’s conformation and activity.

Cellular Effects

The effects of 2-Cyano-3-(dimethylamino)-2-butenamide on different types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, 2-Cyano-3-(dimethylamino)-2-butenamide can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, 2-Cyano-3-(dimethylamino)-2-butenamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The binding interactions often involve the formation of hydrogen bonds and π-stacking interactions, which stabilize the compound within the active site of the enzyme . This stabilization can result in changes in the enzyme’s conformation, affecting its catalytic activity and, consequently, the biochemical pathways it regulates.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Cyano-3-(dimethylamino)-2-butenamide over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 2-Cyano-3-(dimethylamino)-2-butenamide can result in alterations in cellular function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-Cyano-3-(dimethylamino)-2-butenamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research.

Metabolic Pathways

2-Cyano-3-(dimethylamino)-2-butenamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell

Transport and Distribution

The transport and distribution of 2-Cyano-3-(dimethylamino)-2-butenamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can affect its biochemical activity . Understanding these transport mechanisms is important for optimizing the use of 2-Cyano-3-(dimethylamino)-2-butenamide in research and therapeutic applications.

Subcellular Localization

The subcellular localization of 2-Cyano-3-(dimethylamino)-2-butenamide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of 2-Cyano-3-(dimethylamino)-2-butenamide is crucial for its activity and function, as it determines the specific biochemical pathways and processes it can influence.

属性

IUPAC Name |

2-cyano-3-(dimethylamino)but-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5(10(2)3)6(4-8)7(9)11/h1-3H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNKUDCDGKOECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)N)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393074 | |

| Record name | 2-cyano-3-(dimethylamino)-2-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62321-92-0 | |

| Record name | 2-Cyano-3-(dimethylamino)-2-butenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62321-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-3-(dimethylamino)-2-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B1307468.png)

![2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1307477.png)

![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1307490.png)